3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide
Description
Properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-5-13-23(14-6-2)21(24)16-20(18-10-8-7-9-11-18)19-12-15-25-22(3,4)17-19/h7-11,19-20H,5-6,12-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCADCBGDOLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC(C1CCOC(C1)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323421 | |
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
671763-71-6 | |
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the tetrahydropyran ring through a cyclization reaction, followed by the introduction of the phenyl group and the dipropylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules and systems can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be utilized in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations:
- Backbone and Substituent Effects : The dimethyloxan group in the target compound may enhance metabolic stability compared to thiophene or furan-containing analogs, as ethers are less prone to oxidative metabolism .
- Steric Hindrance : The 2,2-dimethyloxan-4-yl group introduces steric bulk, which could limit binding to flat active sites but improve selectivity for certain targets .
Biological Activity
3-(2,2-Dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Research indicates that this compound may exert its effects through several mechanisms:
- Calcium Channel Modulation : Similar to other compounds with structural analogies, it may influence calcium influx in cells, thus affecting muscle contraction and relaxation.
- cAMP Pathway Activation : The compound could activate cyclic adenosine monophosphate (cAMP)-dependent signaling pathways, which are crucial for various physiological processes including smooth muscle relaxation and neurotransmitter release.
Pharmacological Effects
Studies have shown that this compound exhibits various pharmacological effects:
- Smooth Muscle Relaxation : In vitro studies demonstrated that the compound can induce relaxation in isolated smooth muscle tissues, suggesting potential applications in treating gastrointestinal disorders.
- Antitumor Activity : Preliminary investigations have indicated that it may possess antitumor properties, potentially through apoptosis induction in cancer cell lines.
In Vitro Studies
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Study | Cell Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| Study 1 | Smooth Muscle Cells | 1×10^-5 - 2.5×10^-4 mol/L | Induces relaxation | |
| Study 2 | HepG2 Cancer Cells | 5 - 20 µM | Induces apoptosis |
Mechanism Exploration
In a notable study examining the compound's effect on smooth muscle cells, researchers utilized the sucrose-gap method to assess changes in bioelectrical activity. Results indicated that the compound significantly reduced intracellular calcium levels and altered spike potentials, corroborating its role in calcium channel modulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Step 1 : Start with a substituted oxane derivative (e.g., 2,2-dimethyloxan-4-yl) and a phenyl-containing precursor. Use coupling agents like N,N-dipropylcarbodiimide or EDC/HOBt for amide bond formation .
- Step 2 : Optimize solvent systems (e.g., dichloromethane or THF) and bases (e.g., triethylamine) to neutralize byproducts like HCl .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Key Parameters : Temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity >95% .
- Structural Confirmation :
- ¹H NMR : Identify peaks for aromatic protons (δ 6.8–7.5 ppm), oxane methyl groups (δ 1.0–1.5 ppm), and propyl chains (δ 0.8–1.2 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., [M+H]⁺) to validate molecular formula .
Advanced Research Questions
Q. What computational methods are appropriate for predicting the reactivity and interaction mechanisms of this compound in catalytic processes?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies for reactions involving the oxane or amide moieties .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to predict solubility and aggregation behavior .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding affinities and key residues .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?
- Critical Analysis Framework :
- Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times, concentrations). For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple replicates .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants and rule off-target effects .
Q. What strategies are effective for stabilizing this compound in aqueous solutions during long-term pharmacokinetic studies?
- Stabilization Techniques :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf life .
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent hydrolysis or oxidation .
- Analytical Monitoring : Track degradation via LC-MS/MS at intervals (0, 24, 48 hours) to identify breakdown products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
